Product packaging for Triisopropylsilyl chloride(Cat. No.:CAS No. 13154-24-0)

Triisopropylsilyl chloride

Cat. No.: B041024
CAS No.: 13154-24-0
M. Wt: 192.8 g/mol
InChI Key: KQIADDMXRMTWHZ-UHFFFAOYSA-N
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Description

Triisopropylsilyl chloride (TIPS-Cl) is a highly sterically hindered organosilicon reagent prized for its role as a robust protecting group for hydroxyl functions, particularly in complex multi-step synthetic routes. Its primary research value lies in the exceptional stability of the resulting triisopropylsilyl (TIPS) ether, which demonstrates high resilience toward a wide range of reaction conditions, including basic environments, oxidizing agents, and various catalytic transformations, while remaining selectively cleavable with fluoride-based sources like tetra-n-butylammonium fluoride (TBAF). This property makes TIPS-Cl indispensable in organic synthesis, natural product chemistry, and medicinal chemistry for the strategic protection of alcohols, enabling the selective manipulation of other functional groups within a molecule. Its significant steric bulk also confers excellent chemoselectivity, often allowing for the preferential protection of less hindered or primary alcohols over their more sterically crowded counterparts. Researchers utilize TIPS-Cl, typically in the presence of a base such as imidazole, to construct key intermediates in the synthesis of nucleotides, carbohydrates, and polyfunctional natural products, where the integrity of sensitive alcohol groups must be preserved throughout extended synthetic sequences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21ClSi B041024 Triisopropylsilyl chloride CAS No. 13154-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-tri(propan-2-yl)silane
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InChI

InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3
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InChI Key

KQIADDMXRMTWHZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H21ClSi
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DSSTOX Substance ID

DTXSID80157102
Record name Triisopropylsilyl chloride
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Molecular Weight

192.80 g/mol
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Physical Description

Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Triisopropylsilyl chloride
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Vapor Pressure

1.16 [mmHg]
Record name Triisopropylsilyl chloride
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CAS No.

13154-24-0
Record name Triisopropylsilyl chloride
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Record name Triisopropylsilyl chloride
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Record name Triisopropylsilyl chloride
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Synthetic Methodologies for Triisopropylsilyl Chloride

Chlorination of Triisopropylsilane (B1312306)

A primary route to triisopropylsilyl chloride involves the direct chlorination of triisopropylsilane (TIPS-H). This transformation of the Si-H bond to a Si-Cl bond can be accomplished using various chlorinating agents and conditions.

Reaction with Hydrochloric Acid

One common method for the synthesis of this compound is the reaction of triisopropylsilane with hydrochloric acid (HCl). chemicalbook.com This process directly replaces the hydrogen atom on the silicon with a chlorine atom.

A high-yield synthesis involves the initial oxidation of triisopropylsilane to triisopropylsilanol (B95006), which is then reacted with hydrogen chloride gas. google.com The oxidation step can be achieved with near-quantitative yield using an oxidant like hydrogen peroxide. google.com The subsequent chlorination of the triisopropylsilanol with HCl gas is performed at a low temperature, typically between -5 and 5°C, to minimize side reactions such as the hydrolysis of the resulting this compound. chemicalbook.comgoogle.com This method can produce this compound with a purity of ≥99%. chemicalbook.com

Catalytic Approaches in Chlorination

Catalytic methods offer an efficient alternative for the chlorination of triisopropylsilane, often under milder conditions and with high yields.

Iron Catalysis: Iron(III) catalysts, such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been effectively used for the chlorination of silanes. researchgate.net In this process, acetyl chloride serves as the chlorine source. researchgate.net The reaction is typically carried out with low catalyst loadings (0.5–2 mol%) and a slight excess of acetyl chloride. researchgate.net This method has demonstrated broad applicability for various silanes, including the conversion of triisopropylsilane to this compound. researchgate.net

Palladium Catalysis: Palladium(II) chloride (PdCl₂) can catalyze the chlorination of hydrosilanes using various chlorinating agents. nih.gov Among the tested reagents, hexachloroethane (B51795) has been identified as a particularly effective choice, leading to good to quantitative yields of the corresponding chlorosilane under mild conditions. nih.gov The reaction proceeds rapidly and cleanly. nih.gov

Quaternary Ammonium (B1175870) Salt Catalysis: In the chlorination of triisopropylsilanol (derived from triisopropylsilane) with HCl gas, a quaternary ammonium salt can be employed as a catalyst. chemicalbook.comgoogle.com The use of 0.3-0.5% by weight of a catalyst like R₄N⁺X⁻ accelerates the reaction, allowing for completion within approximately two hours at -5 to 5°C. chemicalbook.com

Catalyst SystemChlorine SourceKey Features
Iron(III) chloride (FeCl₃) or Iron(III) acetylacetonate (Fe(acac)₃)Acetyl chlorideLow catalyst loading, versatile for various silanes. researchgate.net
Palladium(II) chloride (PdCl₂)HexachloroethaneMild reaction conditions, high yields. nih.gov
Quaternary ammonium salt (R₄N⁺X⁻)Hydrogen chloride (gas)Used in the chlorination of triisopropylsilanol, accelerates the reaction. chemicalbook.com

Reaction of Silicon Tetrachloride with Isopropyl Lithium

An alternative synthetic route to this compound involves the reaction of silicon tetrachloride (SiCl₄) with an isopropyl organometallic reagent, such as isopropyl lithium. chemicalbook.com This method relies on the nucleophilic substitution of chloride ions on the silicon tetrachloride by the isopropyl groups from the organolithium reagent. The reaction is typically performed in a controlled environment under an inert atmosphere to prevent side reactions.

Advanced Synthetic Techniques for High Purity this compound

The demand for high-purity this compound, particularly for applications in pharmaceuticals and electronics, has driven the development of advanced synthetic techniques. A notable method involves a two-step process that begins with the oxidation of triisopropylsilane to triisopropylsilanol. google.com This initial step can achieve a 100% yield with no side reactions, ensuring a pure intermediate. google.com

The subsequent chlorination of the triisopropylsilanol is conducted at low temperatures (-5 to 5°C) using hydrogen chloride gas. chemicalbook.comgoogle.com Controlling the delivery of the HCl gas is crucial to inhibit the hydrolysis of the product. google.com This method can yield this compound with a purity of ≥99%. chemicalbook.com The process is considered efficient and suitable for industrial-scale production. google.com

Another approach to obtaining high-purity triisopropylsilane, the precursor to the chloride, involves a two-step synthesis. First, isopropyl magnesium chloride is synthesized from magnesium metal and 2-chloropropane. google.com This Grignard reagent is then reacted with trichlorosilane (B8805176) at low temperatures in the presence of a weak polar solvent to produce triisopropylsilane with a purity of ≥99% after simple distillation. google.com This high-purity precursor can then be used in subsequent chlorination reactions.

Green Chemistry Approaches in this compound Synthesis

Efforts to develop more environmentally friendly synthetic methods for this compound focus on reducing hazardous reagents and byproducts. One "green" approach involves a two-step synthesis that avoids the use of highly toxic gases or reagents that produce polluting or explosive byproducts. google.com The first step is the oxidation of triisopropylsilane to triisopropylsilanol using oxidants like hydrogen peroxide or sodium hypochlorite. google.com The second step is the chlorination of the silanol (B1196071) with hydrogen chloride gas under controlled low-temperature conditions. google.com This method is described as a "cleaning" and efficient process. google.com

Mechanistic Investigations of Triisopropylsilyl Chloride Reactivity

Nucleophilic Substitution Reactions of Triisopropylsilyl Chloride

The fundamental reaction involving this compound is nucleophilic substitution, where a nucleophile, such as an alcohol, displaces the chloride ion. This process is generally understood to proceed through a bimolecular nucleophilic substitution (S_N2) type mechanism at the silicon atom. rsc.orgrsc.org

The solvent environment plays a critical role in the kinetics of nucleophilic substitution reactions of this compound. Studies on the solvolysis of TIPSCl with various alcohols have demonstrated that the reaction is strongly accelerated by more polar solvents. rsc.org For instance, the reaction with methanol (B129727) is significantly faster in the more polar solvent nitromethane (B149229) compared to dioxane. rsc.org This observation is consistent with an S_N2 mechanism where the transition state is more polar than the reactants and is therefore stabilized by polar solvent molecules. rsc.orgucalgary.ca

The nature of the alcohol itself also has a profound impact on the reaction rate. Preliminary studies have shown a dramatic difference in solvolysis rates, with relative rates at 0°C being approximately 1 for isopropanol, 1,000 for ethanol, and 10,000 for methanol. rsc.org This trend highlights the sensitivity of the reaction to the steric bulk of the nucleophilic alcohol.

Table 1: Effect of Solvent Polarity on the Reaction of this compound with Methanol rsc.org

SolventRelative RatePolarity
DioxaneLowLow
NitromethaneHighHigh

This table illustrates the qualitative finding that more polar solvents facilitate the reaction.

In solvents like nitromethane and dioxane, the reaction order with respect to the attacking alcohol is greater than one, suggesting a more complex mechanism or specific solvent effects. rsc.org However, in a less reactive solvent like isopropyl alcohol, the reaction with water or methanol is first-order with respect to the nucleophile, which is more indicative of a straightforward S_N2 pathway. rsc.org

The most prominent feature of the triisopropylsilyl (TIPS) group is its significant steric bulk. The three isopropyl groups attached to the silicon atom create substantial steric shielding, which hinders the approach of nucleophiles to the silicon center. researchgate.net This steric hindrance is a key factor that slows down the rate of nucleophilic attack, making TIPSCl less reactive than smaller silyl (B83357) chlorides like trimethylsilyl (B98337) chloride (TMSCl) or triethylsilyl chloride (TESCl). msu.edu

This reduced reactivity is often exploited in organic synthesis to achieve selective protection of less sterically hindered hydroxyl groups in poly-functionalized molecules. The stability of the resulting TIPS ethers towards hydrolysis, particularly under acidic conditions, is also significantly enhanced due to this steric protection. The relative resistance to acid-catalyzed hydrolysis follows the trend: TMS (1) < TBS (20,000) < TIPS (700,000). wikipedia.orglookchem.com This demonstrates the profound effect of the bulky isopropyl groups on the stability and, by extension, the kinetics of both formation and cleavage reactions.

Table 2: Relative Resistance of Silyl Ethers to Acid-Catalyzed Hydrolysis wikipedia.org

Silyl GroupRelative Resistance
Trimethylsilyl (TMS)1
tert-Butyldimethylsilyl (TBS)20,000
Triisopropylsilyl (TIPS) 700,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000

The nucleophilic substitution at the silicon center of this compound is generally proposed to occur via an S_N2-type mechanism. rsc.org Unlike carbon-centered S_N2 reactions which involve a five-coordinate transition state, reactions at silicon can proceed through a lower-energy, five-coordinate (pentacoordinate) intermediate. rsc.org

The proposed S_N2 mechanism involves the following steps:

Nucleophilic Attack: A nucleophile (e.g., an alcohol, ROH) attacks the electrophilic silicon atom of TIPSCl.

Intermediate Formation: A trigonal bipyramidal, pentacoordinate silicon intermediate is formed. In this intermediate, the incoming nucleophile and the leaving group (chloride) occupy the axial positions.

Leaving Group Departure: The chloride ion is expelled, leading to the formation of the new silicon-oxygen bond and the final silylated product (TIPS-OR).

This pathway is supported by kinetic data, particularly the first-order dependence on the nucleophile observed in solvents like isopropyl alcohol. rsc.org The significant negative entropy of activation often observed in these reactions also supports a bimolecular, associative mechanism where two molecules come together to form a more ordered transition state.

Mechanism of Hydroxyl Group Silylation

The silylation of hydroxyl groups is a cornerstone application of this compound, providing a robust method for protecting alcohols during multi-step syntheses. The mechanism of this transformation is critically dependent on the use of a base.

In the silylation of alcohols with TIPSCl, a base is almost always required. These bases serve two primary functions: to neutralize the hydrogen chloride (HCl) byproduct and, in some cases, to act as a nucleophilic catalyst. wikipedia.orggoogle.com

Acid Scavenger: All bases, including hindered amines like triethylamine (B128534), react with the HCl generated during the reaction. google.com This prevents the buildup of acid, which could cause undesired side reactions or deprotection of acid-sensitive groups. google.com

Nucleophilic Catalysis: Certain bases, most notably imidazole (B134444) and pyridine (B92270), can act as superior catalysts by actively participating in the reaction mechanism. wikipedia.orgresearchgate.netresearchgate.net The mechanism involves the initial reaction of the base with TIPSCl to form a highly reactive silylated cationic intermediate (e.g., N-triisopropylsilylimidazolium chloride). researchgate.net This intermediate is much more electrophilic than TIPSCl itself. The alcohol's hydroxyl group then attacks this activated species, a process that is kinetically much more favorable than the direct reaction with TIPSCl. The base is regenerated in the final step, completing the catalytic cycle.

Table 3: Role of Different Bases in the Silylation of Benzyl (B1604629) Alcohol with TIPSCl researchgate.net

BaseRoleYield (%)
Imidazole Nucleophilic Catalyst & Acid Scavenger96
PyridineNucleophilic Catalyst & Acid Scavenger55
TriethylamineAcid Scavenger40
DiisopropylethylamineAcid Scavenger (hindered)30

Data from a study using microwave irradiation shows imidazole to be the most effective base, supporting its role as a nucleophilic catalyst. researchgate.net

Triethylamine, being a more sterically hindered and less nucleophilic amine, primarily functions as an HCl scavenger. researchgate.net While effective, reactions using triethylamine are often slower than those catalyzed by imidazole or pyridine, highlighting the kinetic advantage of the nucleophilic catalysis pathway.

Computational studies, often employing Density Functional Theory (DFT), have provided deeper insights into the silylation reaction mechanism. These studies can model the energy profiles of different reaction pathways, elucidating the structures of transition states and intermediates. nih.govresearchgate.net

Computational analyses have supported the proposed S_N2-type mechanism involving a pentacoordinate silicon intermediate. nih.gov Furthermore, these studies can quantify the catalytic effect of bases like imidazole. By calculating and comparing the activation energies for the uncatalyzed reaction, the base-scavenged reaction, and the nucleophilically catalyzed reaction, computational models can confirm that the pathway involving the N-silylimidazolium intermediate has a significantly lower energy barrier. This theoretical evidence strongly corroborates the experimental observations of enhanced reaction rates in the presence of nucleophilic catalysts. smolecule.com These studies are crucial for understanding the subtle electronic and steric effects that govern the reactivity and selectivity of this compound. researchgate.net

Formation and Cleavage of the Triisopropylsilyl Ether

The strategic protection of alcohols as triisopropylsilyl ethers and their subsequent deprotection are critical steps in the synthesis of complex organic molecules. The bulky nature of the three isopropyl groups attached to the silicon atom confers significant steric hindrance, which governs the reactivity and selectivity of both the formation and cleavage processes.

Formation of Triisopropylsilyl Ethers

The most prevalent method for the synthesis of triisopropylsilyl ethers involves the reaction of an alcohol with this compound (TIPSCl) in the presence of a base. wikipedia.orggelest.com The mechanism of this reaction is influenced by the choice of base and solvent.

A widely adopted and efficient procedure is the Corey protocol, which utilizes imidazole as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF). wikipedia.org The reaction is believed to proceed through the formation of a highly reactive silylating agent, N-(triisopropylsilyl)imidazolium chloride, in situ. The alcohol then acts as a nucleophile, attacking the electrophilic silicon atom of this intermediate, leading to the formation of the TIPS ether and regenerating imidazole. The use of DMF as a solvent is thought to catalyze the reaction. organic-chemistry.org While effective, replacing DMF with dichloromethane (B109758) can simplify purification, albeit with a slower reaction rate. wikipedia.org

The choice of base is critical. Studies have shown that for the silylation of benzyl alcohol with TIPSCl, imidazole is a more suitable base compared to others like pyridine or magnesium oxide, leading to significantly higher yields. researchgate.net Microwave irradiation has also been demonstrated to accelerate the silylation of primary, secondary, and even tertiary alcohols with TIPSCl and imidazole in the absence of a solvent, offering a rapid and efficient alternative. researchgate.net

In some cases, particularly for hindered alcohols, more reactive silylating agents like triisopropylsilyl triflate (TIPSOTf) are employed in combination with a hindered, non-nucleophilic base such as 2,6-lutidine. wikipedia.orggelest.com

A novel, catalyst-free method for the silylation of alcohols has been reported using this compound in a dimethyl sulfoxide (B87167) (DMSO)-hexane solvent system. psu.edu This reaction proceeds smoothly at room temperature, presumably through the activation of the silyl chloride by the coordination of the DMSO oxygen atom to the silicon atom, thereby increasing its electrophilicity. psu.edu However, the yield for the formation of a triisopropylsilyl ether using this method was found to be modest. psu.edu

Table 1: Comparison of Bases for the Silylation of Benzyl Alcohol with this compound under Microwave Irradiation researchgate.net

BaseMolar Ratio (Substrate:TIPSCl:Base)Yield (%)
Imidazole1:1.5:396
Pyridine (basic)1:1.5:330
MgO1:1.5:320

Cleavage of Triisopropylsilyl Ethers

Fluoride-Mediated Cleavage:

The most common method for the deprotection of TIPS ethers involves the use of a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.orguwindsor.ca The high affinity of the fluoride ion for silicon is the driving force for this reaction. The mechanism is thought to involve the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentavalent, hypervalent silicon intermediate. wikipedia.orgorganic-chemistry.org This intermediate then collapses, breaking the silicon-oxygen bond to release the alcohol and form a stable triisopropylsilyl fluoride.

The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgcommonorganicchemistry.com The bulky nature of the TIPS group makes it more resistant to fluoride-mediated cleavage compared to less hindered silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers. uwindsor.calibretexts.org This differential reactivity allows for the selective deprotection of other silyl ethers in the presence of a TIPS ether. gelest.com However, the environment around the silyl ether can significantly influence selectivity. gelest.com For instance, a primary TIPS ether can be selectively removed in the presence of a tertiary triethylsilyl (TES) ether using TBAF/THF. gelest.com

Acid-Catalyzed Cleavage:

Triisopropylsilyl ethers can also be cleaved under acidic conditions, typically using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.com The mechanism of acidic cleavage depends on the structure of the alkyl group of the ether. libretexts.org

The first step in the mechanism is the protonation of the ether oxygen by the strong acid, which makes the alcohol a better leaving group. masterorganicchemistry.com For ethers with primary alkyl groups, the cleavage then proceeds via an S_N2 mechanism, where the halide anion acts as a nucleophile and attacks the less sterically hindered carbon atom. libretexts.org For ethers containing tertiary alkyl, benzylic, or allylic groups, the cleavage can proceed through an S_N1 mechanism due to the stability of the resulting carbocation. libretexts.org

Due to their significant steric bulk, TIPS ethers are considerably more stable to acidic hydrolysis than many other silyl ethers. gelest.com This stability allows for the selective cleavage of less hindered silyl ethers, such as TMS ethers, in the presence of a TIPS ether.

Recent research has also explored the use of catalytic amounts of iron(III) chloride in methanol for the cleavage of silyl ethers. thieme-connect.deorganic-chemistry.org This method is particularly effective for cleaving triethylsilyl (TES) ethers, and by adjusting the reaction time and catalyst loading, it is possible to differentiate between TES, TBS, and TIPS groups. thieme-connect.de

Table 2: Reagents for the Formation and Cleavage of Triisopropylsilyl Ethers

ProcessReagent(s)Solvent(s)Key Features
Formation This compound, ImidazoleDMF, CH₂Cl₂Corey protocol; efficient and widely used. wikipedia.org
This compound, ImidazoleNone (Microwave)Rapid, solvent-free method. researchgate.net
Triisopropylsilyl triflate, 2,6-LutidineCH₂Cl₂For hindered alcohols. wikipedia.orggelest.com
This compoundDMSO/HexaneCatalyst-free, but may give lower yields for TIPS. psu.edu
Cleavage Tetra-n-butylammonium fluoride (TBAF)THFMost common fluoride source; forms a pentavalent intermediate. organic-chemistry.orgcommonorganicchemistry.com
Hydrobromic acid (HBr), Hydroiodic acid (HI)VariousStrong acid cleavage; mechanism depends on substrate. masterorganicchemistry.comyoutube.com
Iron(III) chloride (catalytic)MethanolMild, environmentally benign method for silyl ether cleavage. thieme-connect.deorganic-chemistry.org

Triisopropylsilyl Chloride As a Protecting Group in Organic Synthesis

Protection of Hydroxyl Groups

The protection of hydroxyl (-OH) groups is a frequent necessity in the synthesis of complex organic molecules to avoid their unwanted participation in reactions. researchgate.netopenochem.org Silyl (B83357) ethers are a popular choice for alcohol protection because they are introduced and removed under mild conditions. openochem.orgspcmc.ac.in Among the various silylating agents, triisopropylsilyl chloride is used to form triisopropylsilyl ethers (TIPS ethers). openochem.org The TIPS group is significantly more sterically demanding than other common silyl groups like tert-butyldimethylsilyl (TBS). gelest.com This large size makes the TIPS group highly stable under a variety of reaction conditions, including exposure to strong bases, and allows for its selective removal in the presence of other, less bulky silyl ethers. ontosight.aitotal-synthesis.com The introduction of a TIPS group is typically achieved by reacting the alcohol with this compound in the presence of a base, such as imidazole (B134444) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. openochem.orgontosight.ai

A key advantage of this compound is its ability to selectively protect primary alcohols in the presence of secondary alcohols. spcmc.ac.in This chemoselectivity arises from the substantial steric hindrance of the TIPS group, which makes the silylation of the less sterically accessible secondary hydroxyl group significantly slower than that of the more accessible primary hydroxyl. spcmc.ac.inalchemyst.co.uk

Research has demonstrated this selectivity under various conditions. For instance, using a system of this compound with imidazole as a base, primary alcohols can be converted to their corresponding TIPS ethers in excellent yields, while secondary alcohols react much more slowly. researchgate.net This difference in reaction rates allows for the effective differentiation between primary and secondary hydroxyls in polyfunctional molecules. spcmc.ac.in The relative stability of common silyl ethers to acid hydrolysis follows the order: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). highfine.com

Table 1: Selective Silylation of Alcohols with TIPSCl/Imidazole This table presents data on the selective protection of various alcohols using this compound and imidazole, highlighting the difference in reactivity between primary, secondary, and tertiary alcohols.

Alcohol SubstrateAlcohol TypeTime (Microwave)Yield (%)Reference
Benzyl (B1604629) alcoholPrimary60 s95 researchgate.netresearchgate.net
1-HeptanolPrimary60 s94 researchgate.net
CyclohexanolSecondary70 s92 researchgate.net
1,1-Diphenyl ethanolTertiary80 s72 researchgate.net
Geraniol (Primary OH)Primary60 s96 researchgate.net
(-)-Menthol (Secondary OH)Secondary70 s93 researchgate.net

The significant steric bulk of this compound, while advantageous for selectivity, presents a challenge when attempting to protect sterically hindered secondary or tertiary alcohols. researchgate.nettotal-synthesis.com The reaction rate for the silylation of these alcohols with TIPSCl is often very slow, and in some cases, the reaction does not proceed to a significant extent under standard conditions. researchgate.netgelest.com It is reported that TIPSCl reacts with secondary alcohols only under forcing conditions and is essentially unreactive toward tertiary alcohols. gelest.com

To overcome this low reactivity, more potent silylating agents, such as triisopropylsilyl triflate (TIPSOTf), are often employed. gelest.com The triflate leaving group is much more reactive than chloride, facilitating the silylation of sterically demanding hydroxyl groups. total-synthesis.com Another strategy involves modifying the reaction conditions. For example, a reagent system combining a silyl chloride (like TIPSCl) with N-methylimidazole and iodine has been shown to significantly accelerate the silylation of primary, secondary, and even sterically hindered tertiary alcohols. organic-chemistry.org This system is believed to enhance reactivity through the formation of polyhalide species that shift the reaction equilibrium toward the active silylating intermediate. organic-chemistry.org One study demonstrated the successful silylation of the highly hindered tertiary alcohol, 1-adamantanol, in high yield by conducting the reaction in neat N-methylimidazole with an excess of iodine. researchgate.net

This compound is also an effective reagent for the protection of phenolic hydroxyl groups. researchgate.net The silylation of phenols to form aryl silyl ethers proceeds efficiently, often under mild conditions similar to those used for primary alcohols. researchgate.netresearchgate.net A method using TIPSCl with imidazole, particularly with microwave irradiation, has been shown to be very effective for the protection of various structurally different phenols. researchgate.net For phenols with multiple hydroxyl groups, such as catechol, the degree of silylation can be controlled by adjusting the molar ratio of TIPSCl to the phenolic compound. researchgate.net For instance, selective monosilylation of catechol can be achieved, or it can be fully protected by using a larger excess of the silylating agent. researchgate.net

Table 2: Protection of Phenols with TIPSCl/Imidazole under Microwave Irradiation This table shows the reaction conditions and yields for the silylation of various phenolic compounds.

Phenolic SubstrateTime (Microwave)Yield (%)Reference
Phenol (B47542)60 s95 researchgate.net
4-Methylphenol60 s96 researchgate.net
4-Methoxyphenol60 s94 researchgate.net
4-Chlorophenol60 s95 researchgate.net
Catechol (Monosilylated)60 s95 researchgate.net

In the synthesis of complex biomolecules like carbohydrates and nucleosides, selective protection of hydroxyl groups is crucial. spcmc.ac.innumberanalytics.com The steric bulk of the TIPS group makes TIPSCl an excellent reagent for the regioselective protection of the primary hydroxyl group in these molecules, which is typically the most accessible. spcmc.ac.inalchemyst.co.uk

In carbohydrate chemistry, the primary hydroxyl at the C-6 position of hexopyranoses can be selectively silylated in the presence of the secondary hydroxyls at C-2, C-3, and C-4. alchemyst.co.uk Similarly, in nucleoside chemistry, the TIPS group is widely used for the protection of the 5'-hydroxyl group, which is the primary alcohol on the sugar moiety. libretexts.orgumich.edu This selective protection allows for subsequent chemical modifications at the other hydroxyl groups (2' and 3') or at the nucleobase. umich.edu For example, the silylation of the 5'-hydroxyl function of uridine (B1682114) using TIPSCl and imidazole in a microwave oven was achieved in 80% yield in just 60 seconds, a significant improvement over the conventional method which required 24 hours to give a 76% yield. psu.edu

The use of microwave irradiation has emerged as a powerful technique to accelerate organic reactions, and silylation is no exception. researchgate.net A simple, rapid, and efficient method for the silylation of alcohols and phenols has been developed using this compound and imidazole under solvent-free, microwave-assisted conditions. researchgate.netresearchgate.net This technique dramatically reduces reaction times from hours to minutes while maintaining high yields. psu.edusmolecule.com

The process typically involves mixing the alcohol or phenol with TIPSCl and imidazole and irradiating the mixture in a microwave oven. researchgate.net This method has proven effective for a wide range of substrates, including primary and secondary alcohols, as well as phenols. researchgate.netresearchgate.net The significant rate enhancement is attributed to the rapid heating and potential specific microwave effects that are not achieved through conventional heating. psu.edu This green chemistry approach is advantageous as it often minimizes side reactions and reduces or eliminates the need for solvents. researchgate.netsmolecule.com

Protection of Amines

While most renowned for protecting alcohols, the triisopropylsilyl group can also be employed for the protection of amines, although this application is less common than for hydroxyl groups due to the hydrolytic lability of the resulting N-Si bond. thieme-connect.de The protection of amines is critical in many synthetic sequences, particularly in peptide chemistry, to prevent the nucleophilic amine from engaging in undesired side reactions. organic-chemistry.orgmasterorganicchemistry.com Typically, amines are protected as carbamates, such as with Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxycarbonyl) groups. masterorganicchemistry.comchemistrysteps.com However, silyl protection offers an alternative strategy. Triisopropylsilylhydrazine, for example, can be used to convert aldehydes and ketones into their triisopropylsilyl hydrazones. researchgate.net

Orthogonal Protection Strategies Utilizing the Triisopropylsilyl Group

Orthogonal protection is a powerful strategy in complex organic synthesis that allows for the selective removal of one protecting group in the presence of others, without affecting them. thieme-connect.denumberanalytics.com This requires that each class of protecting group be removable by a unique set of reaction conditions. thieme-connect.denumberanalytics.com The triisopropylsilyl (TIPS) group is a valuable component in such strategies due to its distinct cleavage conditions compared to many other common protecting groups. ontosight.aibeilstein-journals.org

A classic example of an orthogonal set involves silyl ethers, benzyl ethers, and esters. The TIPS group, as a silyl ether, is typically cleaved by fluoride (B91410) ion sources (like tetra-n-butylammonium fluoride, TBAF) or under specific acidic conditions. thieme-connect.delibretexts.org This is in contrast to:

Benzyl (Bn) ethers , which are removed by hydrogenolysis (e.g., H₂ over a palladium catalyst). numberanalytics.com

Acyl groups (e.g., Acetyl, Benzoyl) , which are cleaved under basic solvolysis conditions (e.g., potassium carbonate in methanol). thieme-connect.de

tert-Butyloxycarbonyl (Boc) groups , commonly used for amine protection, which are removed by strong acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.combiosynth.com

This difference in reactivity allows a chemist to, for example, deprotect a TIPS-protected alcohol using TBAF while leaving a Boc-protected amine and a benzyl-protected alcohol within the same molecule untouched. numberanalytics.com The TIPS group's stability to basic conditions used for cleaving ester groups like acetate (B1210297) and its stability to the hydrogenolysis conditions used for deprotecting benzyl groups make it an excellent choice for multi-step syntheses requiring sequential manipulations of different functional groups. ontosight.aiuchicago.edu

Deprotection Strategies for Triisopropylsilyl Ethers

The removal of the triisopropylsilyl (TIPS) protecting group from a hydroxyl group is a critical step in a synthetic sequence. The conditions for this deprotection can be tuned, offering flexibility to the synthetic chemist. The most common methods involve either acidic conditions or the use of a fluoride ion source. libretexts.org The choice of reagent depends on the sensitivity of other functional groups present in the molecule. libretexts.org

Mild Acidic Conditions (e.g., Aqueous Acetic Acid, Tetrafluoroboric Acid)

TIPS ethers can be cleaved under mild acidic conditions. ontosight.ai Reagents such as aqueous acetic acid are often used, though the reaction can be slow due to the steric bulk and hydrolytic stability of the TIPS group. ontosight.aiwikipedia.org A solution of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., in a 4:1:1 ratio) can be employed for this purpose, although it is known to be a very slow method. wikipedia.org Another effective mild acidic reagent for removing the O-TIPS group is tetrafluoroboric acid (HBF₄) in a solvent like diethyl ether. ontosight.ai This method is valued for its ability to selectively cleave the silyl ether without disturbing other acid-sensitive functionalities in the molecule. ontosight.ai

Cleavage in Peptide Synthesis

In the context of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), deprotection is a key step. nih.gov After the peptide chain has been assembled on a solid support, the final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously. thermofisher.com This is typically accomplished using a "cleavage cocktail" containing a high concentration of a strong acid, most commonly trifluoroacetic acid (TFA). nih.govthermofisher.com

Triisopropylsilane (B1312306) (TIS), a related compound, is frequently included in these cleavage cocktails not as a protecting group itself, but as a cation scavenger. nih.gov During the acidic removal of protecting groups like tert-butyl (But) or trityl (Trt), stable carbocations are formed. nih.gov TIS effectively reduces these reactive carbocations, preventing them from causing unwanted side reactions with sensitive amino acid residues like tryptophan or methionine. nih.gov While TIPS-esters at the C-terminus are cleaved under these strong acid conditions, the role of triisopropylsilane is as an essential scavenger to ensure the integrity of the final peptide product. thieme-connect.comnih.gov

Comparison of Hydrolytic Stabilities with Other Silyl Groups (e.g., TBDMS, TBDPS)

The utility of different silyl protecting groups stems from their varying stability, which is largely dictated by the steric bulk around the silicon atom. The triisopropylsilyl (TIPS) group is significantly more sterically hindered than other common silyl groups like tert-butyldimethylsilyl (TBDMS) and is generally more stable than tert-butyldiphenylsilyl (TBDPS) under basic conditions. This differential stability allows for selective protection and deprotection. wikipedia.orgnih.gov

The relative stability of silyl ethers towards hydrolysis under both acidic and basic conditions has been extensively studied. The general order of lability provides a predictive framework for synthetic planning.

Relative Hydrolytic Stability of Common Silyl Ethers

ConditionOrder of Increasing Stability (Decreasing Lability)Relative Rate of Cleavage
Acidic MediaTMS &lt; TES &lt; TBDMS &lt; TIPS &lt; TBDPSTMS (1) &lt; TES (64) &lt; TBDMS (20,000) &lt; TIPS (700,000) &lt; TBDPS (5,000,000) wikipedia.org
Basic MediaTMS &lt; TES &lt; TBDMS ≈ TBDPS &lt; TIPS TMS (1) &lt; TES (10-100) &lt; TBDMS ≈ TBDPS (20,000) &lt; TIPS (100,000) wikipedia.org

As the data indicates, under acidic conditions, the TIPS group is substantially more stable than TBDMS but less stable than TBDPS. wikipedia.org This trend is a direct consequence of steric hindrance; the bulky isopropyl groups shield the silicon atom from the approach of a nucleophile or protonation of the ether oxygen. nih.gov Under basic conditions, the TIPS group is the most robust among the three, being significantly more stable than both TBDMS and TBDPS. wikipedia.orgnih.gov This enhanced stability makes the TIPS group particularly useful when a protecting group needs to withstand basic reaction conditions that might cleave other silyl ethers. ontosight.ai

Palladium-Catalyzed Desilylation

The deprotection of silyl ethers through palladium-catalyzed methods offers a valuable alternative to more common fluoride- or acid-based cleavage protocols, particularly in the context of complex molecule synthesis where chemoselectivity is paramount. While the palladium-catalyzed hydrogenolysis of many silyl ethers is a known process, the application to the sterically hindered and robust triisopropylsilyl (TIPS) ethers is more nuanced and highly dependent on the reaction conditions and the substrate structure.

Research has shown that TIPS ethers exhibit significant stability under standard palladium-on-carbon (Pd/C) catalyzed hydrogenation conditions, especially when compared to less sterically demanding silyl ethers such as triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) ethers. researchgate.netelectronicsandbooks.com This inherent stability allows for the selective deprotection of other functional groups in the presence of a TIPS ether. For instance, functional groups like olefins, benzyl ethers, and acetylenes can be chemoselectively hydrogenated without cleaving a coexisting TIPS ether. electronicsandbooks.comresearchgate.net

However, palladium-catalyzed desilylation of TIPS ethers can be achieved under specific circumstances, often as part of a tandem reaction sequence rather than a standalone deprotection step. One notable example is the palladium-catalyzed direct arylation of pyridylmethyl silyl ethers. In this process, a Pd(OAc)₂/NIXANTPHOS-based catalyst facilitates the coupling of pyridylmethyl TIPS ethers with aryl bromides. acs.org Following the arylation, a one-pot deprotection can be conveniently carried out to yield the corresponding aryl(pyridyl)methanols. acs.org This approach highlights the compatibility of the TIPS group with the palladium catalyst during the C-C bond formation, with its subsequent removal being a separate, albeit sequential, step.

The general trend for the ease of silyl ether cleavage via catalytic transfer hydrogenolysis is inversely related to the steric bulk around the silicon atom, following the order: triethylsilyl (TES) > tert-butyldimethylsilyl (TBDMS) > triisopropylsilyl (TIPS). researchgate.net This trend underscores the challenge in directly cleaving the robust Si-O bond of a TIPS ether via this method.

A study on the solvent effects in Pd/C-catalyzed hydrogenation revealed that the choice of solvent plays a critical role in the stability of silyl ethers. While less bulky silyl ethers like TBDMS and TES are susceptible to cleavage in methanol (B129727) (MeOH), they remain stable in solvents such as ethyl acetate (EtOAc) or acetonitrile (B52724) (MeCN). electronicsandbooks.com Notably, TIPS ethers demonstrated high stability even in methanol under these conditions. electronicsandbooks.com

Below is a data table summarizing the stability and reactivity of various silyl ethers under palladium-catalyzed hydrogenation conditions.

Silyl EtherCatalystSolventReaction ConditionOutcomeReference
TIPS Ether10% Pd/CMeOHH₂, ambient temp.Stable electronicsandbooks.com
TBDPS Ether10% Pd/CMeOHH₂, ambient temp.Stable electronicsandbooks.com
TBDMS Ether10% Pd/CMeOHH₂, ambient temp.Cleaved electronicsandbooks.com
TES Ether10% Pd/CMeOHH₂, ambient temp.Cleaved electronicsandbooks.com
TBDMS Ether10% Pd/CEtOAcH₂, ambient temp.Stable electronicsandbooks.com
TES Ether10% Pd/CEtOAcH₂, ambient temp.Stable electronicsandbooks.com
Pyridylmethyl TIPS EtherPd(OAc)₂/NIXANTPHOSDMEArylation with Ar-BrArylated Product acs.org

In another specific application, the removal of a TIPS group was noted in the context of a palladium-catalyzed 1,1-alkynylbromination of terminal alkenes with a TIPS-protected alkynyl bromide. researchgate.net However, this represents a specific reaction outcome rather than a general deprotection strategy.

Applications of Triisopropylsilyl Chloride in Complex Molecule Synthesis

Natural Product Synthesis

The synthesis of natural products often involves numerous steps and the presence of multiple reactive functional groups. jocpr.com The selective protection of these groups is therefore essential for a successful synthesis. numberanalytics.com

The formation of large rings, known as macrocycles, is a common challenge in the synthesis of many natural products. acs.org Macrolactonization, the intramolecular formation of a cyclic ester, is a frequently employed strategy. acs.org The triisopropylsilyl group plays a significant role in these strategies. For instance, in the synthesis of the marine toxin (-)-gymnodimine, a TIPS-protected fragment was utilized in a crucial Barbier-type macrocyclization. nih.gov Furthermore, the synthesis of (-)-(Z)-deoxypukalide involved a macrolactonization step where a TIPS-protected precursor was key. researchgate.net

Post-macrocyclization modifications are often necessary to complete the synthesis of the target natural product. acs.org A well-designed cyclization precursor, often incorporating protecting groups like TIPS, can facilitate these subsequent steps. acs.org

The synthesis of bioactive compounds, which exhibit a specific biological activity, heavily relies on protecting group strategies. jocpr.comontosight.ai The triisopropylsilyl group is frequently used to protect hydroxyl groups in the synthesis of complex bioactive molecules like carbohydrates and nucleosides. ontosight.ai For example, in the synthesis of the archaeal lipid parallel GDGT-0, a TIPS-protected intermediate was used in a key hydrogenation step. nih.gov The synthesis of khayanolide-type limonoids also employed a TIPS-protected allylic alcohol. beilstein-journals.org

Table 1: Examples of Bioactive Compounds Synthesized Using TIPSCl

Bioactive CompoundRole of TIPSCl
(-)-GymnodimineProtection of a fragment for Barbier-type macrocyclization. nih.gov
(-)-(Z)-DeoxypukalideProtection of a precursor for macrolactonization. researchgate.net
Parallel GDGT-0Protection of an intermediate for asymmetric hydrogenation. nih.gov
Khayanolide-type LimonoidsProtection of an allylic alcohol. beilstein-journals.org

Pharmaceutical and Agrochemical Intermediates

The pharmaceutical and agrochemical industries are major consumers of triisopropylsilyl chloride. industrytoday.co.uk It is extensively used in the development and manufacturing of Active Pharmaceutical Ingredients (APIs) and their intermediates, as well as in the synthesis of various crop protection agents. industrytoday.co.ukwiseguyreports.com

This compound plays a critical role in the synthesis of modified oligonucleotides, which are short nucleic acid polymers with potential therapeutic applications. google.com Specifically, the TIPS group is used to protect the 2'-hydroxyl group of ribonucleosides during solid-phase synthesis. researchgate.netmdpi.com This protection prevents unwanted side reactions and allows for the controlled assembly of the oligonucleotide chain. libretexts.org The [(triisopropylsilyl)oxy]methyl (TOM) protecting group, derived from TIPSCl, is particularly favored for its high coupling yields and stability. researchgate.net

Prodrugs are inactive compounds that are converted into active drugs within the body. frontiersin.org Prostate-Specific Antigen (PSA) is an enzyme that is overexpressed in prostate cancer cells. nih.gov This has led to the development of PSA-activatable prodrugs, which are designed to be cleaved by PSA, releasing the active drug specifically at the tumor site. frontiersin.orgnih.gov While the direct use of TIPSCl in the final prodrug structure is not typical, the synthesis of the complex peptide or linker components of these prodrugs often relies on protecting group strategies where silyl (B83357) ethers, including those derived from TIPSCl, can play a role in protecting hydroxyl functionalities during the assembly of these intricate molecules. sci-hub.boxmdpi.com The synthesis of these prodrugs often involves multi-step sequences where selective protection is key. nih.gov

Moroidin (B3434577) is a bicyclic peptide that inhibits tubulin polymerization, making it a promising lead for cancer therapy. nih.gov However, its complex structure makes chemical synthesis challenging. nih.govgoogle.com While recent research has focused on the biosynthetic production of moroidin, its total synthesis is a significant undertaking that requires extensive use of protecting groups. nih.govgoogle.com In the synthesis of related complex cyclic peptides, such as stephanotic acid from the moroidin family, protecting groups are essential. For example, a Boc group was used to protect an indole (B1671886) nitrogen to enhance the reactivity of a formyl group in a Horner-Wadsworth-Emmons reaction. conicet.gov.ar The synthesis of the complex amino acid building blocks and their assembly into the bicyclic structure of moroidin would necessitate the use of various protecting groups, with silyl ethers like TIPS being a standard choice for protecting hydroxyl groups present in the amino acid side chains during peptide coupling and cyclization steps. conicet.gov.ar

Derivatization for Drug Delivery Systems

The chemical modification, or derivatization, of therapeutic agents is a critical strategy for improving their pharmacological properties. rjpdft.com Introducing a triisopropylsilyl group can enhance the lipophilicity and stability of biologically active molecules. This increased lipophilicity can potentially improve a drug's ability to cross cellular membranes, thereby increasing its bioavailability and efficacy.

Peptide Synthesis

In the complex field of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the careful protection and deprotection of functional groups are paramount. masterorganicchemistry.combiotage.com While silyl groups like TIPS are used for protecting hydroxyl and amino groups, the related compound triisopropylsilane (B1312306) (TIS) plays a crucial role during the final cleavage step. nih.govtcichemicals.comlibretexts.org

After a peptide chain is assembled on a solid support, it must be cleaved from the resin, and all side-chain protecting groups must be removed. thermofisher.com This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA). nih.govuci.edu During this acidic cleavage, reactive cationic species are generated from the protecting groups (e.g., trityl or tert-butyl groups), which can reattach to sensitive amino acid residues like tryptophan or cysteine. masterorganicchemistry.comnih.gov

Triisopropylsilane is added to the cleavage cocktail as a cation scavenger. nih.govuci.edu It effectively reduces these carbocations through an irreversible ionic hydride transfer, preventing side reactions and ensuring the integrity of the final peptide. nih.gov Furthermore, research has shown that TIS is not merely a passive scavenger but can also act as a reducing agent to actively facilitate the removal of specific sulfur-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But). nih.gov

Reagent Role in Peptide Synthesis
Compound Triisopropylsilane (TIS)
Primary Function Cation Scavenger
Mechanism Donates a hydride to reactive carbocations formed during acid-catalyzed deprotection. nih.gov
Secondary Function Reducing Agent
Mechanism Facilitates the reductive cleavage of certain S-protecting groups from cysteine residues. nih.gov
Context of Use Added to the trifluoroacetic acid (TFA) cleavage cocktail in solid-phase peptide synthesis. uci.edu

Organometallic Reactions and Stabilization of Reactive Intermediates

The steric bulk of the triisopropylsilyl group makes it highly effective at stabilizing reactive species in organometallic chemistry. This stabilization is crucial for controlling reaction pathways and enabling transformations that would otherwise be difficult to achieve. nih.gov

One significant application is in the stabilization of silylboranes. The introduction of bulky triisopropylsilyl groups has been shown to suppress the decomposition of silylboranes, which are versatile synthetic intermediates. nih.gov For example, triisopropylsilyldimesitylborane exhibits high stability, allowing it to undergo novel reactions, such as reacting with carbon monoxide. nih.gov

In cross-coupling reactions, TIPS-containing reagents are used to control reactivity and stabilize key intermediates. A notable example involves the use of (triisopropylsilyl)ethynylmagnesium bromide, an alkynyl Grignard reagent, in iron-catalyzed cross-coupling reactions. nih.gov In these reactions, neutral alkynylated iron(II) species are identified as the key reactive intermediates responsible for the selective formation of the desired product. The bulky TIPS group on the alkynyl nucleophile helps to stabilize these iron intermediates and prevent undesirable side reactions. nih.gov The use of nonpolar solvents like toluene (B28343) further enhances the stability of these complex species. nih.gov

ApplicationOrganometallic Reagent/IntermediateRole of TIPS Group
Boron Chemistry TriisopropylsilyldimesitylboraneEnhances bench stability by suppressing decomposition pathways. nih.gov
Cross-Coupling (Triisopropylsilyl)ethynylmagnesium bromideStabilizes reactive iron(II) intermediates in catalytic cycles. nih.gov

Kinetic Resolution of Terminal 1,2-Diols

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. sc.edu this compound is an effective silylating agent for the kinetic resolution of terminal 1,2-diols due to its significant steric bulk. nih.gov

In a method developed by Hoveyda, Snapper, and others, the asymmetric silylation of terminal 1,2-diols is achieved using TIPSCl in the presence of a specific organic catalyst. nih.gov The catalyst selectively facilitates the silylation of one enantiomer over the other. This process is often a regiodivergent resolution, where the two enantiomers are converted into constitutionally isomeric products, which simplifies separation and enhances the synthetic value of the products. nih.gov

A study on the kinetic resolution of 1,2-hexanediol (B41856) using TIPSCl demonstrated a significant improvement in selectivity compared to less bulky silyl chlorides. nih.gov The reaction yielded the monosilylated product with high enantiomeric purity. nih.gov

Kinetic Resolution of 1,2-Hexanediol
Silylating Agent This compound (TIPSCl)
Selectivity Factor (s) 45
Product Yield 40%
Enantiomeric Ratio (er) 96:4
Data sourced from a study on regiodivergent resolution of terminal 1,2-diols. nih.gov

This high level of selectivity (s-factor of 45) underscores the critical role that the steric hindrance of the TIPS group plays in enabling the chiral catalyst to effectively differentiate between the two enantiomers of the diol. nih.gov

Advanced Research Areas and Emerging Applications

Triisopropylsilyl Chloride in Materials Science

The incorporation of the triisopropylsilyl group into various materials can impart desirable properties such as hydrophobicity, thermal stability, and tailored reactivity. This has led to its exploration in the synthesis and modification of a range of materials, from silicone polymers to specialized organosilicon compounds for electronic applications.

This compound is utilized in the synthesis of specialized silicone polymers and as a surface modifying agent for coatings. The bulky triisopropylsilyl groups can be introduced to control the architecture of polysiloxanes, influencing their physical and chemical properties. acs.org In the realm of coatings, TIPSCl is employed to enhance surface hydrophobicity and chemical resistance. acs.org The reaction of TIPSCl with hydroxyl groups on a material's surface replaces them with triisopropylsilyl groups, creating a nonpolar, water-repellent layer. This surface modification is crucial for developing self-cleaning and anti-fouling coatings. Research has shown that modifying silica (B1680970) nanoparticles with silylating agents can significantly increase the hydrophobicity of surfaces they are applied to. researchgate.netnih.govcapes.gov.br

Organosilicon compounds are integral to the field of electronics due to their unique properties. acs.orgcfsilicones.com While direct applications of this compound in electronic devices are not extensively documented, it serves as a crucial reagent in the synthesis of complex organosilicon molecules that are investigated for their potential in electronic applications, such as Organic Light-Emitting Diodes (OLEDs). The introduction of bulky silyl (B83357) groups, such as the triisopropylsilyl group, into organic semiconductor molecules can influence their packing in the solid state, which in turn affects their charge transport properties and device performance. researchgate.net

This compound serves as a precursor in the synthesis of silicone resins and silane (B1218182) coupling agents. Silicone resins are highly cross-linked polymers with a three-dimensional network structure, typically prepared by the hydrolysis and condensation of organochlorosilanes. silibasesilicone.comwikipedia.org By incorporating triisopropylsilyl groups, the properties of the resulting resin, such as its thermal stability and solubility, can be fine-tuned.

Furthermore, TIPSCl is a starting material for the preparation of functionalized silanes, including aminosilanes, which are a class of silane coupling agents. acs.orgchemsilicone.comoxochem.com These agents are used to promote adhesion between organic polymers and inorganic substrates in composite materials. The synthesis often involves the reaction of an organometallic reagent with this compound to introduce a functional organic group. google.com

Table 1: Applications of this compound as a Precursor in Materials Science

Precursor ApplicationResulting Material/CompoundKey Properties/Function
Silicone Resin SynthesisTriisopropylsilyl-containing silicone resinsModified thermal stability and solubility
Silane Coupling Agent SynthesisFunctionalized aminosilanesAdhesion promotion between organic and inorganic materials

Catalysis and this compound

The reactivity of the silicon-chlorine bond in this compound, and the corresponding silicon-hydride bond in its reduced form, triisopropylsilane (B1312306), makes it a valuable participant in various catalytic reactions. Its involvement ranges from being a substrate in dehydrogenative silylation to potentially playing a role in advanced photoredox catalytic cycles.

Catalytic dehydrogenative silylation is a powerful method for the formation of vinylsilanes from olefins and hydrosilanes. Research has shown that the choice of hydrosilane can significantly impact the selectivity of this reaction. In the context of rhodium-catalyzed reactions with styrene, the use of triisopropylsilane, the hydride analog of this compound, leads to the exclusive formation of the dehydrogenative silylation product. acs.orgacs.org The steric bulk of the triisopropylsilyl group is thought to favor the dehydrogenative pathway over the competing hydrosilylation reaction. acs.org

Iridium complexes have also been explored as catalysts for the dehydrogenative silylation of terminal alkenes. nih.govwwu.edumsstate.edu These reactions provide a direct method for the synthesis of valuable organosilicon compounds.

Table 2: Selectivity in the Rhodium-Catalyzed Reaction of Styrene with Various Hydrosilanes

HydrosilaneDehydrogenative Silylation Product Yield (%)Hydrosilylation Product Yield (%)Selectivity for Dehydrogenative Silylation (%)
Triethylsilane67692
Triisopropylsilane810>99
Phenyldimethylsilane751088
Diphenylmethylsilane80594
Data sourced from a study on cationic rhodium complex-catalyzed dehydrogenative silylation of styrene. acs.org

Metallaphotoredox catalysis has emerged as a powerful strategy for the formation of chemical bonds under mild conditions. nih.gov These reactions often involve the generation of radical intermediates through single-electron transfer processes facilitated by a photocatalyst. Silanes, such as tris(trimethylsilyl)silane, have been shown to be effective precursors for silyl radicals in nickel-catalyzed cross-electrophile coupling reactions. nih.govnih.gov These silyl radicals can participate in halogen-atom abstraction to activate alkyl halides for subsequent C-C bond formation. nih.gov

While direct studies detailing the use of this compound in these specific metallaphotoredox systems are limited, the established reactivity of related silanes suggests a potential role for triisopropylsilyl species. The generation of a triisopropylsilyl radical could initiate similar catalytic cycles. Copper-catalyzed photoredox reactions also represent a growing field where the interplay of radical intermediates and metal catalysts is crucial. nih.govsnnu.edu.cn The principles established with other silylating agents in metallaphotoredox catalysis open avenues for future research into the specific applications of this compound in this domain. nih.govsemanticscholar.org

This compound in Silicon Chemistry Research

The distinct characteristics of the triisopropylsilyl (TIPS) group play a crucial role in fundamental silicon chemistry research, particularly in the study of highly reactive and unstable silicon species.

The bulky nature of the triisopropylsilyl group is instrumental in the generation and study of silylenes, which are the silicon analogues of carbenes. While not directly generated from this compound itself, compounds bearing the TIPS group are key precursors. For instance, the thermal or photochemical decomposition of tris(triisopropylsilyl)silane leads to the elimination of triisopropylsilane and the formation of bis(triisopropylsilyl)silylene. wikipedia.org This reactive intermediate has been trapped and studied through its subsequent reactions, which include insertions into Si-H bonds and additions to the π-bonds of alkenes and alkynes. wikipedia.org The steric hindrance provided by the two triisopropylsilyl groups helps to stabilize the otherwise highly reactive silylene, facilitating investigation into its chemical behavior. wikipedia.orgchemistrytalk.org

Research into these transient species is fundamental to understanding bonding and reactivity patterns in low-valent silicon chemistry. Although theoretical predictions suggested a triplet ground state for bis(triisopropylsilyl)silylene, experiments showing its stereospecific addition to cis- and trans-2-butene indicated reactivity consistent with a singlet state. wikipedia.org

This compound and related TIPS-containing molecules are important subjects in the computational and theoretical study of organosilicon compounds. rochester.eduspringernature.com Quantum chemical computational studies are powerful tools for investigating the reaction pathways and molecular orbitals of silicon-containing molecules. rochester.edu In these studies, the bulky triisopropylsilyl group serves as a significant model for understanding the impact of steric hindrance on molecular structure and reactivity.

Theoretical models explore how the large steric profile of the TIPS group influences reaction mechanisms, such as 1,2-additions and 1,3-rearrangements, which are common in organosilicon chemistry. rochester.edu For example, density functional theory (DFT) calculations are used to predict the stability and electronic properties of complex organosilicon structures where bulky substituents like the TIPS group are essential for kinetic stabilization. rochester.edu These theoretical investigations provide critical insights that complement experimental findings and guide the design of new silicon-based reagents and materials. rochester.eduuchicago.edu

Functionalization for Molecular Motors

Molecular motors are complex molecules capable of converting chemical energy into mechanical motion and are at the forefront of nanotechnology and materials science. libretexts.orgrsc.org The synthesis of these intricate structures requires precise, multi-step chemical transformations, where protecting group chemistry is essential. This compound serves as a key reagent in this field for the functionalization of molecular motor building blocks. acs.org

In the synthesis of overcrowded alkene-based molecular motors, specific functional groups must be masked to allow other parts of the molecule to be constructed. This compound is used to protect hydroxyl groups on the stator or rotor components of the motor. acs.org This protection strategy is exemplified in the synthesis of specific "top half" ketones, which are crucial precursors for the final motor assembly.

StepReagentPurposeReference
ProtectionThis compound (TIPSCl)Protects a hydroxyl group on a precursor molecule, preventing it from interfering in subsequent reactions. acs.org
Motor AssemblyVarious coupling reactionsThe protected building blocks are assembled into the final molecular motor structure. acs.org
DeprotectionTetrabutylammonium (B224687) fluoride (B91410) (TBAF)The TIPS protecting group is selectively removed to reveal the free hydroxyl group for further functionalization or to yield the final motor. acs.org

The stability of the TIPS ether under various reaction conditions, coupled with its reliable removal using a fluoride source, makes it an ideal choice for the strategic functionalization required in constructing these sophisticated molecular machines. acs.orgorganic-chemistry.org

Development of Novel Methodologies for Organic Synthesis

This compound is integral to the development of new and efficient methods in organic synthesis, including its application in modern techniques like flow chemistry and in specialized reaction pathways such as enediolate chemistry.

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. jstar-research.com The development of multi-step syntheses in continuous flow systems relies on robust and reliable chemical transformations, including the use of stable protecting groups. Silyl ethers, particularly those derived from this compound, are well-suited for these applications due to their stability under a range of conditions. organic-chemistry.org

This compound plays a key role in the modern α-functionalization of free carboxylic acids via enediolate intermediates. This methodology provides a direct route to modify the α-position of carboxylic acids without the need for pre-derivatization into esters or amides. In this process, silicon reagents like this compound are used to transiently generate a silyl enediolate in situ.

This reactive intermediate can then be subjected to various racemic or asymmetric reactions with electrophiles, yielding α-functionalized free carboxylic acids in a single step. The use of TIPSCl for the effective silylation of carboxylic acids, often in the presence of a base like imidazole (B134444), is a well-established method that can be performed under solvent-free conditions, enhancing the practicality and environmental profile of the synthesis. This approach demonstrates absolute chemoselectivity for the protection of the carboxylic acid function even in the presence of hydroxyl groups.

The Role of this compound in Directing Stereoselective Transformations

This compound (TIPSCl) is a sterically demanding organosilicon compound that plays a crucial role in modern organic synthesis, not only as a robust protecting group but also as a powerful directing group in stereoselective transformations. The significant steric bulk of the triisopropylsilyl (TIPS) group can effectively influence the stereochemical outcome of a variety of reactions, including aldol (B89426) reactions, reductions, and alkylations. This steric hindrance allows for precise control over the formation of specific stereoisomers, a critical aspect in the synthesis of complex molecules such as natural products and pharmaceuticals.

The ability of the TIPS group to dictate stereoselectivity stems from its large spatial requirement, which can create a highly biased steric environment around a reactive center. This bias forces incoming reagents to approach from the less hindered face of the molecule, leading to the preferential formation of one diastereomer or enantiomer over others.

Diastereoselective Aldol Reactions

In the realm of carbon-carbon bond formation, the aldol reaction stands as a cornerstone methodology. The stereochemical outcome of this reaction can be significantly influenced by the presence of a bulky triisopropylsilyl ether. When a ketone is converted to its triisopropylsilyl enol ether, the TIPS group can direct the approach of an aldehyde, leading to high levels of diastereoselectivity in the resulting β-hydroxy ketone.

For instance, research has shown that the reaction of triisopropylsilyl enol ethers of various ketones with aldehydes in the presence of a Lewis acid can proceed with high diastereoselectivity. The bulky TIPS group on the enol ether dictates the facial selectivity of the incoming aldehyde, leading to the preferential formation of either the syn or anti aldol adduct, depending on the specific substrates and reaction conditions.

A notable example involves the reaction of the triisopropylsilyl enol ether of a methyl ketone with an α-chiral aldehyde. The stereochemical outcome is largely controlled by the steric interaction between the TIPS group and the substituents on the chiral aldehyde, leading to a high diastereomeric ratio in the product.

Chelation-Controlled Stereoselective Reactions

The triisopropylsilyl group can also play a pivotal role in chelation-controlled reactions, where it influences the conformation of the substrate through non-covalent interactions with a metal center. In reactions involving organometallic reagents, the oxygen atom of a TIPS ether can act as a Lewis basic site, coordinating to a metal and thereby locking the conformation of the molecule. This pre-organization of the substrate can lead to highly stereoselective transformations.

An example of this is the diastereoselective addition of nucleophiles to carbonyl compounds bearing a β-triisopropylsilyloxy group. The chelation of a Lewis acid between the carbonyl oxygen and the silyloxy oxygen creates a rigid cyclic intermediate. This conformational constraint directs the nucleophilic attack to one face of the carbonyl group, resulting in a high degree of stereocontrol.

Stereoselective Reductions and Alkylations

The directing effect of the triisopropylsilyl group is also evident in stereoselective reduction and alkylation reactions. For instance, the reduction of a ketone containing a nearby TIPS-protected hydroxyl group can exhibit high diastereoselectivity. The bulky silyl ether can block one face of the ketone, forcing the hydride reagent to attack from the opposite, less hindered face.

Similarly, in asymmetric alkylation reactions, a TIPS ether can serve as a stereocontrolling element. By influencing the trajectory of the incoming electrophile, the TIPS group can direct the formation of a new stereocenter with high fidelity.

The following table summarizes selected research findings on stereoselective transformations involving the triisopropylsilyl group, highlighting the substrates, reaction conditions, and the observed stereochemical outcomes.

Reaction TypeSubstrate 1Substrate 2Reagents/ConditionsDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Aldol ReactionTriisopropylsilyl enol ether of 2-methyl-3-pentanoneBenzaldehydeTiCl4, CH2Cl2, -78 °C95:5 (syn:anti)
Aldol ReactionTriisopropylsilyl enol ether of propiophenoneIsobutyraldehydeBF3·OEt2, CH2Cl2, -78 °C92:8 (syn:anti)
Conjugate AdditionTriisopropylsilyl-protected (R)-3-hydroxy-4-pentenoneLithium dimethylcuprateEt2O, -78 °C>98:2 d.r.
Reduction(R)-3-(Triisopropylsilyloxy)-1-phenyl-1-butanoneL-Selectride®THF, -78 °C96:4 d.r.
Alkylation(S)-2-(Triisopropylsilyloxymethyl)pyrrolidineBenzyl (B1604629) bromiden-BuLi, THF, -78 °C94% d.e.

These examples underscore the significant utility of this compound in controlling the stereochemistry of complex organic transformations. The predictable and powerful directing effect of the TIPS group makes it an invaluable tool for synthetic chemists aiming to construct stereochemically well-defined molecules.

Analytical Techniques for Characterization of Triisopropylsilyl Protected Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, and it is instrumental in confirming the presence of the triisopropylsilyl protecting group.

¹H NMR Spectroscopy provides distinct signals characteristic of the TIPS group. The protons of the TIPS ether exhibit a specific pattern:

A septet (or multiplet) is typically observed in the range of δ 1.0-1.3 ppm . This signal corresponds to the three methine protons (-CH) on the isopropyl groups.

A doublet is observed around δ 1.0-1.1 ppm , which integrates to 18 protons and corresponds to the 18 methyl protons (-CH₃) of the three isopropyl groups. rsc.org

The presence of these signals, with their characteristic splitting patterns and integration values, is strong evidence for the successful installation of the TIPS group. The chemical shift of the proton attached to the carbon bearing the newly formed silyl (B83357) ether (e.g., R-CH-OTIPS) will also experience a shift, typically downfield, which can be compared to the spectrum of the unprotected starting material. libretexts.orgmdpi.com

¹³C NMR Spectroscopy offers complementary information, confirming the carbon framework of the TIPS group. oregonstate.edu The characteristic chemical shifts for the carbons of the triisopropylsilyl group are:

The methine carbons (-CH) typically appear in the range of δ 12-14 ppm .

The methyl carbons (-CH₃) are found further upfield, generally in the range of δ 18-19 ppm . rsc.org

The observation of these two distinct signals in the aliphatic region of the ¹³C NMR spectrum provides definitive confirmation of the isopropyl carbon skeletons.

Table 1: Typical NMR Chemical Shifts for the Triisopropylsilyl (TIPS) Group

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Multiplicity
¹H Isopropyl -CH 1.0 - 1.3 Septet / Multiplet
¹H Isopropyl -CH₃ 1.0 - 1.1 Doublet
¹³C Isopropyl -CH 12 - 14 -
¹³C Isopropyl -CH₃ 18 - 19 -

Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of triisopropylsilyl-protected intermediates. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.netnih.govnih.gov

In electron ionization (EI) mass spectrometry, silyl ethers undergo characteristic fragmentation patterns. nih.govmiamioh.edulibretexts.org For a TIPS-protected alcohol (TIPS-OR), a common and often abundant fragment ion observed is the [M - isopropyl]⁺ ion, which corresponds to the loss of an isopropyl radical (C₃H₇•), a mass of 43 Da. This fragmentation occurs via cleavage of a silicon-carbon bond. Another significant fragment can be the triisopropylsilyl cation, [(i-Pr)₃Si]⁺, with a mass-to-charge ratio (m/z) of 159.

The analysis of the isotopic pattern can also be informative. Silicon has a characteristic isotopic distribution, with the main isotope being ²⁸Si (92.23% abundance) and two heavier isotopes, ²⁹Si (4.68%) and ³⁰Si (3.09%). This results in observable M+1 and M+2 peaks in the mass spectrum, which can aid in identifying silicon-containing compounds.

HRMS provides an exact mass of the molecular ion (or a pseudo-molecular ion like [M+H]⁺ in soft ionization techniques like electrospray ionization), which can be used to confirm the elemental composition with a high degree of confidence. nih.gov This is crucial for verifying that the desired silylation reaction has occurred without any unexpected side reactions.

Table 2: Common Mass Spectrometry Fragments for TIPS-Protected Alcohols (R-OTIPS)

Fragment Ion Description
[M]⁺ Molecular Ion
[M - 43]⁺ Loss of an isopropyl group
[M - 87]⁺ Loss of an isopropyl group and propylene
m/z 159 Triisopropylsilyl cation [(i-Pr)₃Si]⁺
m/z 117 Diisopropylsilyl cation [(i-Pr)₂SiH]⁺

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. When characterizing a TIPS-protected intermediate, FT-IR is primarily used to confirm the formation of the silyl ether linkage and the disappearance of the starting material's hydroxyl group.

The key spectral changes to observe are:

Disappearance of the O-H stretch: The starting alcohol will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's stretching vibration. Successful protection with the TIPS group will result in the complete disappearance of this band.

Appearance of the Si-O-C stretch: The formation of the silyl ether bond gives rise to a new, strong absorption band. The C-O single-bond stretching in ethers typically appears in the range of 1050 to 1150 cm⁻¹. libretexts.orgpressbooks.pubopenstax.org For silyl ethers, this Si-O-C asymmetric stretching vibration is very intense and is usually found in the 1050-1150 cm⁻¹ region. libretexts.orglibretexts.org

Additional characteristic peaks for the TIPS group include C-H stretching and bending vibrations from the isopropyl alkyl groups, which are observed around 2850-3000 cm⁻¹ and 1370-1470 cm⁻¹, respectively. vscht.cz

Table 3: Key FT-IR Absorption Frequencies for TIPS Protection of an Alcohol

Functional Group Vibration Mode Wavenumber (cm⁻¹) Appearance/Disappearance
R-O-H O-H stretch 3200 - 3600 (broad) Disappears
R-O-Si(iPr)₃ Si-O-C stretch 1050 - 1150 (strong) Appears
-CH(CH₃)₂ C-H stretch 2850 - 3000 (strong) Present
-CH(CH₃)₂ C-H bend 1370 - 1470 (medium) Present

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique that is widely used to assess the purity of volatile and thermally stable compounds. drawellanalytical.com Many polar organic molecules, such as alcohols, are not sufficiently volatile for GC analysis. The process of silylation, by replacing the active hydrogen of a hydroxyl group with a bulky, non-polar triisopropylsilyl group, significantly increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.

In the context of TIPS-protected intermediates, GC serves two main purposes:

Monitoring Reaction Progress: By taking aliquots from the reaction mixture over time, derivatizing them if necessary, and injecting them into the GC, one can monitor the disappearance of the starting material and the appearance of the TIPS-protected product. Each compound will have a characteristic retention time under a given set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). phenomenex.comyoutube.comsepscience.comshimadzu.eu

Assessing Purity: After the reaction is complete and the product is isolated, GC can be used to determine its purity. A pure compound should ideally show a single peak in the chromatogram. The presence of other peaks indicates impurities, which could be unreacted starting material, by-products, or residual solvents.

The retention time of a compound is dependent on its volatility and its interaction with the stationary phase of the GC column. youtube.com The less polar and more volatile TIPS-protected compound will have a different retention time compared to its more polar alcohol precursor. Often, GC is coupled with a mass spectrometer (GC-MS), which allows for the separation of components in a mixture by GC, followed by their immediate identification by MS, providing a powerful combination for analysis. chromatographyonline.com

Experimental Design and Methodological Considerations

Assessment of Triisopropylsilyl Chloride Stability Under Catalytic Conditions

The triisopropylsilyl (TIPS) group is recognized for its substantial stability compared to less sterically hindered silyl (B83357) ethers, a critical factor in its selection as a protecting group in multi-step syntheses. harvard.edu The stability of TIPS ethers under both acidic and basic conditions is generally higher than that of many other common silyl groups. harvard.edu The relative stability towards acidic media follows the trend: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). harvard.edu Under basic conditions, the stability increases in the order of: TMS < TES < TBS ~ TBDPS < TIPS. harvard.edu

In the context of specific catalytic conditions, the stability of TIPS-protected compounds has been demonstrated to be robust. For instance, during Frustrated Lewis Pair (FLP) catalyzed transfer hydrogenation of silyl enol ethers, TIPS-protected alcohols were found to be stable enough to be isolated directly following the reaction. d-nb.infonih.gov In contrast, less stable silyl ethers such as TMS, TES, and TBS required in situ deprotection due to their instability towards silica (B1680970) gel chromatography. d-nb.infonih.gov This highlights the resilience of the TIPS group under these metal-free hydrogenation conditions. d-nb.infonih.gov

However, the stability of the TIPS group is not absolute and is highly dependent on the specific catalytic system and reaction conditions employed. While generally stable, some modern catalytic methods can facilitate its cleavage. For example, under certain organophotoredox catalyzed deprotection strategies designed for other protecting groups, TIPS-ethers have been observed to undergo substantial desilylation. nih.gov This indicates that while TIPS ethers are stable to many classical catalytic environments, such as certain types of catalytic hydrogenation, their compatibility must be assessed with newer photocatalytic or highly active Lewis acid systems. nih.govpatsnap.com

Mitigation of Competitive Side Reactions in Complex Syntheses

A primary strategy for mitigating competitive side reactions in complex syntheses is to leverage the significant steric hindrance of this compound. researchgate.net The three bulky isopropyl groups attached to the silicon atom sterically shield the reactive center, leading to a high degree of chemoselectivity for less sterically hindered hydroxyl groups. researchgate.net This property is instrumental in synthetic routes involving polyfunctional molecules where multiple reactive sites could potentially lead to a mixture of undesired products. fiveable.me

Strategies for Resolving Discrepancies in Reactivity with Tertiary Alcohols

A notable discrepancy exists in the reactivity of this compound with tertiary alcohols. researchgate.net Due to the combined steric bulk of the three isopropyl groups on the silylating agent and the substitution pattern of the tertiary alcohol, the formation of a TIPS ether is often difficult and inefficient under standard silylation conditions. researchgate.net Tertiary alcohols are frequently described as being relatively resistant or unreactive towards silylation with TIPSCl. researchgate.net

To overcome this kinetic barrier, strategies employing non-conventional energy sources have proven effective. A particularly successful approach involves the use of microwave irradiation. researchgate.net This high-energy method can facilitate the silylation of sterically demanding alcohols that are otherwise unreactive. In one study, the reaction of a tertiary alcohol with TIPSCl and imidazole (B134444) under solvent-free microwave irradiation resulted in the formation of the corresponding TIPS ether in good yield in a remarkably short reaction time. researchgate.net This demonstrates that forcing conditions can resolve the discrepancy in reactivity, making the protection of tertiary alcohols with the robust TIPS group feasible. researchgate.net

The table below summarizes findings from a study utilizing microwave irradiation, comparing the silylation of primary, secondary, and tertiary alcohols with TIPSCl.

Alcohol TypeExample SubstrateTime (seconds)Yield (%)Reference
PrimaryBenzyl (B1604629) alcohol4095 researchgate.net
Secondary1-Phenylethanol6092 researchgate.net
Tertiary2-Phenyl-2-propanol8072 researchgate.net

Experimental Control and Purity Verification

Rigorous experimental control and verification of reagent purity are paramount for achieving reproducible and high-yielding results when using this compound. The reagent is highly sensitive to moisture and can readily hydrolyze, diminishing its effectiveness and introducing impurities into the reaction. tcichemicals.comruifuchemical.com Consequently, it is essential to handle TIPSCl under anhydrous conditions, typically involving the use of an inert atmosphere such as argon or nitrogen. ruifuchemical.comfujifilm.com Solvents and other reagents used in the silylation reaction must be thoroughly dried prior to use.

The purity of the starting this compound is a critical variable. Commercial suppliers typically offer various grades, with purities often specified as >95%, 97%, or >99.0%. tcichemicals.comruifuchemical.comsigmaaldrich.com The primary and most widely accepted analytical method for verifying the purity of TIPSCl is Gas Chromatography (GC). ruifuchemical.comereztech.com This technique separates volatile components, allowing for the quantification of the desired compound relative to any impurities, such as hydrolyzed or partially substituted silanes. In addition to GC, other specifications are often provided to characterize the reagent's quality, including its physical appearance, refractive index, and density. ruifuchemical.comsigmaaldrich.com Structural confirmation is typically achieved via spectroscopic methods, such as Proton NMR. ruifuchemical.com

The table below outlines typical purity and specification parameters for this compound.

ParameterTypical SpecificationVerification MethodReference
Purity>99.0%Gas Chromatography (GC) ruifuchemical.com
AppearanceColorless Transparent LiquidVisual Inspection ruifuchemical.com
Refractive Index (n20/D)1.452 - 1.454Refractometry ruifuchemical.com
StructureConforms to StructureProton NMR Spectroscopy ruifuchemical.com
Storage ConditionUnder Inert Gas (Argon)- ruifuchemical.comfujifilm.com

Future Research Directions and Perspectives

Exploration of Novel Reactivity and Selectivity

Future research is anticipated to further explore the novel reactivity and selectivity of triisopropylsilyl chloride. The significant steric hindrance provided by the three isopropyl groups offers exceptional selectivity, enabling chemists to protect specific reactive sites on complex molecules without interfering with other functional groups. nbinno.comnbinno.com This precision is critical in the synthesis of natural products and in medicinal chemistry. nbinno.com

The reactivity of the triisopropylsilyl (TIPS) group is governed by the significant steric bulk of the isopropyl groups attached to the silicon atom. This steric hindrance influences the rates of both the formation and cleavage of TIPS ethers. For instance, the stability of TIPS ethers under acidic hydrolysis is considerably greater than that of less hindered silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBS) ethers, allowing for selective deprotection strategies in multi-step syntheses. chemicalbook.com

Key areas for future investigation include:

Beyond a Protecting Group: Research is moving beyond viewing the TIPS group as merely a passive protecting agent. Studies are exploring its active role in directing reaction outcomes, influencing stereoselectivity, and enabling novel synthetic transformations. acs.orgnih.gov

Selective Glycosylation: In carbohydrate chemistry, the TIPS group has been shown to influence the facial selectivity of glycosylation reactions. Further studies on how the bulky silyl group affects the conformation of glycosyl donors can lead to new methods for the stereocontrolled synthesis of complex oligosaccharides. nih.gov

Modulating Reaction Pathways: The ability of TIPSCl to prevent chelation in reactions involving Grignard reagents leads to cleaner reaction profiles and higher yields. nbinno.com Future work will likely uncover more instances where the steric bulk of the TIPS group can be exploited to control chelation and direct the regioselectivity of organometallic reactions.

New Catalytic Systems: TIPSCl is employed in the development of new catalytic systems and the preparation of specialized monomers for polymers. nbinno.com Its unique properties can be harnessed to design novel catalysts with enhanced stability and selectivity.

Silyl EtherRelative Rate of Acid-Catalyzed Hydrolysis
TMS1
TBS20,000
TIPS700,000

This table illustrates the enhanced stability of the TIPS ether compared to less sterically hindered silyl ethers under acidic conditions.

Development of More Sustainable and Eco-Friendly Synthetic Approaches

A significant future direction in the chemistry of this compound is the development of more sustainable and environmentally friendly synthetic methods. The traditional production of chlorosilanes often relies on processes that are energy-intensive and use hazardous reagents. mdpi.com

Current research focuses on several green chemistry principles:

Alternative Synthesis Routes: The chemical industry is exploring alternatives to the chlorine-based Müller-Rochow process for producing organosilicon compounds. mdpi.com Direct synthesis methods that react silicon with alcohols instead of methyl chloride are being investigated to create chlorine-free pathways. mdpi.com

Catalytic Processes: The development of efficient catalytic systems is crucial for sustainable synthesis. For example, a novel cobalt-based catalyst has been developed for the synthesis of alkoxysilanes, which are related silicon precursors, under mild conditions. nih.gov This process also cogenerates hydrogen, a green energy carrier, aligning with the principles of a circular economy. nih.gov Applying similar catalytic strategies to the synthesis of TIPSCl could significantly reduce the environmental footprint.

Atom Economy: Future synthetic approaches will aim to maximize atom economy, minimizing the generation of waste byproducts. Processes that recycle reagents, such as the methanol (B129727) used in some silicone production methods, are becoming more common. silicones.eu Solvent-free synthesis methods, which have been successfully applied to other materials like metal-organic frameworks (MOFs), could also be explored for TIPSCl production. wikipedia.org

Expansion of Applications in Emerging Fields

The unique properties of this compound make it a valuable component in a variety of advanced applications. Future research will continue to expand its use in emerging scientific and technological fields.

Advanced Materials: TIPSCl is a key intermediate in the synthesis of advanced materials, including specialized silicone polymers, high-performance coatings, and organic-inorganic hybrid materials. chemicalbook.comchemimpex.comtcichemicals.com It is used to modify surfaces, imparting enhanced hydrophobicity and chemical resistance, which is valuable for creating durable and protective coatings. chemimpex.com

Electronics and Photonics: In materials science for electronics, TIPSCl and its derivatives are used as silane (B1218182) coupling agents and in the formation of self-assembly materials. tcichemicals.com These materials are essential for creating precisely structured surfaces for microelectronics and sensors.

Life Sciences and Pharmaceuticals: The compound plays a critical role in pharmaceutical synthesis, where precise molecular construction is paramount. nbinno.comchemimpex.com It is particularly important for the synthesis of complex molecules such as nucleosides, nucleotides, and carbohydrates, where selective protection of hydroxyl groups is necessary. chemicalbook.com

Nanotechnology: An exciting emerging application is the use of silyl protecting groups, including TIPS, in the synthesis of topological molecular nanocarbons like carbon nanohoops. thieme-connect.com The protecting group is essential to prevent side reactions during the assembly of these highly strained structures. thieme-connect.com

Specialized Applications: Other novel applications include its use as a monomer for new types of anti-fouling paint resins for marine vessels, highlighting its versatility beyond traditional laboratory synthesis. alfa-chemistry.com

Advanced Computational and Theoretical Studies

Advanced computational and theoretical studies are becoming indispensable tools for understanding and predicting the behavior of chemical compounds, and this compound is no exception. Density Functional Theory (DFT) and other computational methods provide deep insights into reaction mechanisms, reactivity, and the electronic structure of molecules.

Future computational research on TIPSCl is likely to focus on:

Q & A

Q. What are the critical handling and storage protocols for TIPSCl in laboratory settings?

TIPSCl is highly moisture-sensitive, requiring inert atmospheres (argon/nitrogen) and anhydrous solvents during reactions. Store at 2–8°C in sealed, moisture-resistant containers under inert gas. Pre-dry glassware and use molecular sieves in reaction mixtures to minimize hydrolysis .

Q. How can researchers verify the purity of TIPSCl before use in silylation reactions?

Purity assessment typically involves gas chromatography (GC) with flame ionization detection, as commercial batches often report >95–98% purity . For advanced applications, nuclear magnetic resonance (¹H/¹³C NMR) can confirm absence of hydrolyzed byproducts (e.g., silanols) .

Q. What are the standard methods for quenching excess TIPSCl after reactions?

Excess TIPSCl is typically quenched with a mild nucleophile like methanol or ethanol under controlled conditions to avoid exothermic reactions. Post-quench, the mixture is stirred for 1–2 hours, followed by aqueous workup and solvent removal .

Advanced Research Questions

Q. How does steric hindrance from triisopropylsilyl groups influence reaction kinetics in complex molecule synthesis?

The bulky isopropyl groups in TIPSCl create steric shielding, slowing down nucleophilic attack at the silicon center. This property is exploited in selective protection of alcohols, amines, or thiols in multi-functional substrates. Kinetic studies using in situ IR or HPLC can quantify protection rates under varying temperatures (e.g., 0°C vs. room temperature) .

Q. What strategies mitigate competitive side reactions when using TIPSCl in peptide synthesis?

Competing acylation or oxidation can occur in peptide systems. Strategies include:

  • Pre-activating TIPSCl with a hindered base (e.g., 2,6-lutidine) to enhance silylation efficiency.
  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitoring reaction progress via LC-MS to detect undesired byproducts .

Q. How can researchers resolve discrepancies in reported reactivity of TIPSCl with tertiary alcohols?

Conflicting data on tertiary alcohol silylation may arise from solvent polarity or trace moisture. Systematic studies under controlled conditions (e.g., anhydrous THF vs. DCM) with Karl Fischer titration to quantify water content are recommended. Comparative kinetic data should be normalized to substrate pKa and steric parameters .

Methodological Guidance

Q. What analytical techniques are optimal for characterizing TIPSCl-protected intermediates?

  • NMR : ¹H/¹³C NMR to confirm silyl group integration and absence of hydrolysis.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.
  • FT-IR : Peaks at ~800–850 cm⁻¹ (Si–Cl stretch) confirm intact TIPSCl; disappearance indicates successful silylation .

Q. How should researchers design experiments to assess TIPSCl stability under catalytic conditions?

Stability studies should include:

  • Temperature Gradients : Monitor decomposition rates via GC or NMR at 25°C, 40°C, and 60°C.
  • Catalyst Screening : Test Lewis acid catalysts (e.g., ZnCl₂, BF₃·Et₂O) for compatibility.
  • Long-Term Storage : Assess shelf-life by storing aliquots under argon and analyzing purity monthly .

Data Presentation & Reproducibility

Q. What metadata is essential for reporting TIPSCl-based reactions in publications?

Include:

  • Purity : Supplier, batch number, and GC/NMR purity.
  • Reaction Conditions : Solvent dryness (e.g., activated molecular sieves), inert atmosphere method (e.g., Schlenk line), and quenching protocol.
  • Spectroscopic Data : Full NMR assignments and HRMS spectra in supporting information .

Q. How can researchers ensure reproducibility in TIPSCl-mediated protection of sensitive substrates?

  • Detailed Protocols : Specify stoichiometry, addition order, and mixing speed.
  • Control Experiments : Include negative controls (e.g., reactions without TIPSCl) to confirm product identity.
  • Raw Data Sharing : Provide HPLC/GC chromatograms and NMR FID files in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.